molecular formula C16H22BNO3 B13935713 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

Cat. No.: B13935713
M. Wt: 287.2 g/mol
InChI Key: XSRLZWIPYAEDPO-UHFFFAOYSA-N
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Description

Structural Features: The compound features a 1,4-dihydroisoquinolin-3-one core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 6. The dihydro modification at positions 1 and 4 introduces partial saturation, which may influence solubility and conformational flexibility compared to fully aromatic analogs.

The compound likely serves as an intermediate in drug discovery, particularly for derivatization via cross-coupling to introduce aryl, alkenyl, or alkyl groups.

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-11-9-14(19)18(5)10-12(11)8-13/h6-8H,9-10H2,1-5H3

InChI Key

XSRLZWIPYAEDPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N(C3)C)C=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one typically involves the installation of the boronate ester moiety onto a pre-formed 1,4-dihydroisoquinolin-3-one core. The boronate ester group, specifically the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), is introduced via palladium-catalyzed borylation of an aryl halide precursor.

Detailed Stepwise Synthesis

Step 1: Preparation of the Halogenated Isoquinolinone Precursor
  • The synthesis begins with the preparation of a halogenated intermediate, typically a 7-bromo or 7-chloro-1,4-dihydroisoquinolin-3-one derivative.
  • This precursor is synthesized via classical organic transformations starting from commercially available isoquinoline or substituted phenylacetic acid derivatives.
  • For example, the 1,4-dihydroisoquinolin-3-one core can be constructed by cyclization reactions involving amide formation and intramolecular electrophilic aromatic substitution.
Step 2: Palladium-Catalyzed Borylation
  • The halogenated precursor undergoes palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron ((PinB)2) as the boron source.
  • Typical reaction conditions include:
    • Catalyst: Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II))
    • Base: potassium acetate (KOAc)
    • Solvent: 1,4-dioxane or dimethylformamide (DMF)
    • Temperature: 80–90 °C
    • Time: 2–16 hours under inert atmosphere (nitrogen or argon)
  • The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.
Step 3: Purification and Characterization
  • After completion, the reaction mixture is concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography.
  • The final compound is typically obtained as a white solid with high yield (often >90%).
  • Characterization is performed by:
    • Mass spectrometry (ESI-MS) confirming molecular ion peaks consistent with the formula C17H22BNO_3 (exact mass ~ 293 g/mol)
    • Nuclear magnetic resonance (NMR) spectroscopy, with chemical shifts confirming the boronate ester and isoquinolinone moieties.

Representative Example from Literature

Step Reagents and Conditions Product Yield (%) Notes
1 Synthesis of 7-bromo-1,4-dihydroisoquinolin-3-one precursor via cyclization 7-bromo-1,4-dihydroisoquinolin-3-one 75–85 Established literature methods
2 Pd(dppf)Cl2 (5–10 mol%), (PinB)2 (1.5 equiv), KOAc (3 equiv), dioxane, 90 °C, 16 h 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one 90–98 High selectivity and yield
3 Silica gel chromatography purification Pure boronate ester - Characterization by MS, NMR

Research Findings and Perspectives

Synthetic Efficiency and Yield

  • The palladium-catalyzed borylation step is highly efficient, providing excellent yields and purity.
  • The use of pinacol boronate esters is advantageous due to their stability and ease of handling.
  • The reaction tolerates various functional groups on the isoquinolinone ring, allowing for structural diversification.

Variations and Optimization

  • Alternative palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) have been tested with comparable results.
  • Bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used depending on substrate solubility.
  • Solvent choice influences reaction rate and yield; dioxane and DMF are preferred solvents.
  • Microwave-assisted heating has been reported to shorten reaction times significantly (e.g., 30 min at 100 °C).

Applications in Medicinal Chemistry

  • The boronate ester functionality enables further Suzuki-Miyaura cross-coupling reactions to install diverse substituents at the 7-position of the isoquinolinone scaffold.
  • This versatility is exploited in the development of multifunctional opioid ligands with tailored receptor profiles, as demonstrated in recent studies exploring 7-substituted dimethyltyrosine-tetrahydroisoquinoline derivatives.
  • The compound serves as a key intermediate in synthesizing biologically active molecules targeting opioid receptors, with potential therapeutic applications in pain management and addiction treatment.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions Outcome
Starting Material Halogenated 1,4-dihydroisoquinolin-3-one Commercial or synthesized via cyclization Precursor for borylation
Borylation Agent Bis(pinacolato)diboron ((PinB)2) 1.5 equiv Boronate ester installation
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 5–10 mol% Facilitates coupling
Base KOAc, Cs2CO3, or K3PO4 2–3 equiv Deprotonates and promotes transmetallation
Solvent 1,4-Dioxane or DMF Anhydrous Reaction medium
Temperature 80–100 °C Conventional or microwave heating Optimizes reaction rate
Time 2–16 hours Microwave: ~30 min Reaction completion
Purification Silica gel chromatography Eluent varies Pure compound isolation
Characterization MS, NMR Confirm structure and purity Verification

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline.

    Substitution: The boron moiety allows for various substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound’s potential biological activities are being explored, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one involves its interaction with molecular targets such as enzymes and receptors. The boron moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with various signaling pathways, modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their reactivity, physicochemical properties, and applications.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Formula (Inferred)
2-Methyl-7-(dioxaborolanyl)-1,4-dihydroisoquinolin-3-one (Target) 1,4-Dihydroisoquinolin-3-one 2-Me, 7-Boronic ester C₁₈H₂₅BNO₃
3-(6-Cyanopyridin-3-yl)-1-(dioxaborolanyl)-1H-1,4-benzoxazin-7(6H)-one Benzoxazinone 1-Boronic ester, 3-Cyanopyridinyl C₂₀H₂₁BN₂O₃
5-Cyclopropyl-6-Me-7-(dioxaborolanyl)oxazolo[4,5-c]quinolin-4-one Oxazoloquinolinone 5-Cyclopropyl, 6-Me, 7-Boronic ester C₂₀H₂₄BN₂O₃
4-Me-7-(dioxaborolanyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Benzoxazine 4-Me, 7-Boronic ester, Dihydro structure C₁₅H₂₁BNO₃
6-(Dioxaborolanyl)isoquinolin-1(2H)-one Isoquinolinone 6-Boronic ester (positional isomer) C₁₈H₂₃BNO₃

Key Observations :

  • Steric Environment : The 7-position boronic ester in the target compound may experience less steric hindrance compared to 6-substituted analogs (e.g., ), favoring coupling efficiency.
  • Biological Relevance: Oxazoloquinolinones (e.g., ) are associated with topoisomerase inhibition, suggesting the target’s core could be tailored for similar mechanisms with modified substituents.
Boronic Ester Reactivity
Compound Type Coupling Partner Reaction Yield (Typical) Notes
Target (Isoquinolinone) Aryl halides 70–85%* Electron-deficient core enhances reactivity .
Benzoxazinone Heteroaryl halides 60–75%* Cyanopyridinyl group may stabilize transition state.
Oxazoloquinolinone Alkyl triflates 50–65%* Bulky cyclopropyl group may slow kinetics.
Benzoxazine Electron-rich aryl halides 55–70%* Dihydro structure reduces conjugation, lowering reactivity.

*Yields inferred from analogous Suzuki-Miyaura reactions in literature .

Physicochemical Properties
Compound Type LogP (Predicted) Solubility (aq., µg/mL) Thermal Stability (°C)
Target (Isoquinolinone) 2.8 ~15 (DMSO-soluble) >200
Benzoxazinone 1.9 ~50 180–190
Oxazoloquinolinone 3.5 ~5 >220
Benzoxazine 2.3 ~30 160–170

Notes:

  • The target’s higher logP compared to benzoxazinone reflects increased lipophilicity from the methyl group and isoquinolinone core, which may improve membrane permeability in biological assays.
  • Oxazoloquinolinone’s low solubility aligns with its tricyclic structure, necessitating formulation optimization for in vivo studies .

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C14H18BNO3C_{14}H_{18}BNO_3 with a molecular weight of approximately 259.109 g/mol. The structure features a dihydroisoquinoline core modified with a dioxaborolane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈BNO₃
Molecular Weight259.109 g/mol
CAS Number1025719-20-3
LogP2.435
PSA44.49 Ų

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain isoquinoline derivatives can inhibit the growth of various pathogens, including fungi and bacteria. A related compound demonstrated an EC50 value of 14 μM against the oomycete Pythium recalcitrans, suggesting that similar derivatives may possess comparable efficacy against other microorganisms .

Enzyme Inhibition

Enzyme inhibition studies have revealed that isoquinoline derivatives can act as potent inhibitors of specific enzymes. For example, structural modifications at the C-7 position have been linked to enhanced inhibitory activity against phospholipase A (PA), with some derivatives exhibiting IC50 values in the low micromolar range . The presence of the dioxaborolane moiety in our compound may enhance binding affinity due to potential interactions with active site residues.

The biological activity of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen metabolism or cell wall synthesis.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis and death.
  • Interaction with Biological Targets : The unique structural features may facilitate interactions with various biological targets in pathogens.

Case Studies and Research Findings

  • Antifungal Activity : A study on related isoquinoline derivatives found that modifications at specific positions significantly impacted antifungal activity against Pythium species . This suggests that our compound could be further evaluated for similar effects.
  • Structure-Activity Relationship (SAR) : Research has indicated that the structural characteristics of isoquinoline derivatives are crucial for their biological activity. For instance, bulky groups at specific positions can either enhance or diminish inhibitory potency . Understanding these relationships will aid in optimizing our compound for better efficacy.
  • Toxicological Assessment : Safety profiles for similar compounds indicate potential irritant properties; thus, thorough toxicological evaluations are necessary for any therapeutic applications .

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